1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine 1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 60553-32-4
VCID: VC18502863
InChI: InChI=1S/C10H17NO2/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9/h3H,4-8H2,1-2H3
SMILES:
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

CAS No.: 60553-32-4

Cat. No.: VC18502863

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine - 60553-32-4

Specification

CAS No. 60553-32-4
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-3,6-dihydro-2H-pyridine
Standard InChI InChI=1S/C10H17NO2/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9/h3H,4-8H2,1-2H3
Standard InChI Key DXFHTTURPLMPOT-UHFFFAOYSA-N
Canonical SMILES CC1(OCCO1)C2=CCN(CC2)C

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-3,6-dihydro-2H-pyridine under IUPAC guidelines . Alternative designations include 1,2,3,6-tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine and the registry number 60553-32-4 in the Chemical Abstracts Service (CAS) database .

Molecular and Structural Identifiers

Key identifiers include:

  • InChI: InChI=1S/C10H17NO2/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9/h3H,4-8H2,1-2H3

  • InChIKey: DXFHTTURPLMPOT-UHFFFAOYSA-N

  • SMILES: CC1(OCCO1)C2=CCN(CC2)C

  • PubChem CID: 108963

  • European Community (EC) Number: 262-289-1

The compound’s structural complexity arises from the fusion of a partially hydrogenated pyridine ring and a 1,3-dioxolane group, which confers distinct electronic and steric properties.

Structural and Conformational Analysis

2D and 3D Structural Features

The 2D structure reveals a tetrahydropyridine ring (with one double bond) substituted at the 4-position by a 2-methyl-1,3-dioxolane group. The dioxolane ring adopts a puckered conformation, while the tetrahydropyridine ring exhibits partial planarity .

Table 1: Key Structural Parameters

PropertyValueSource
Rotatable bonds1
Hydrogen bond acceptors3
Hydrogen bond donors0
Topological polar surface area21.7 Ų

Spectroscopic Characterization

  • Mass spectrometry: The exact mass is 183.125928785 Da, with a base peak at m/z 183 .

  • Infrared (IR) spectroscopy: Key absorptions include C-O-C stretching (1060–1140 cm⁻¹) and C=N vibrations (1600–1640 cm⁻¹) .

Synthetic Approaches

Cyclocondensation Strategies

A prominent method involves the cyclization of γ,δ-alkynyl oximes under basic conditions. For example, Beach et al. reported the synthesis of related pyridine derivatives via K2_2CO3_3-mediated cyclization of (E)-1,5-diphenylpent-4-yn-1-one oxime in glycerol at 120°C . This approach yields 74% of the target compound after 12 hours .

Functionalization of Pyridine Precursors

Physicochemical Properties

Thermodynamic and Physical Data

  • Density: 1.067 g/cm³

  • Boiling point: 247.7°C at 760 mmHg

  • Flash point: 86.5°C

  • LogP (partition coefficient): 0.949

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide) but limited solubility in water. Stability studies indicate susceptibility to hydrolysis under acidic conditions due to the dioxolane ring .

Applications in Pharmaceutical Chemistry

Role in Medicinal Chemistry Synthesis

The compound serves as a key intermediate in the synthesis of imidazo[1,2-a]pyridines, a class of compounds with anti-inflammatory and antiviral properties . For instance, α-iodo ketones derived from this compound react with 2-aminopyridine to yield bioactive heterocycles .

Future Directions and Research Opportunities

Exploration of Bioactive Derivatives

Further functionalization of the tetrahydropyridine and dioxolane moieties could yield compounds with enhanced selectivity for neurological targets. Computational modeling of receptor-ligand interactions may guide rational design .

Process Optimization

Advances in green chemistry, such as catalytic asymmetric synthesis or solvent-free reactions, could improve the sustainability of current synthetic routes .

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